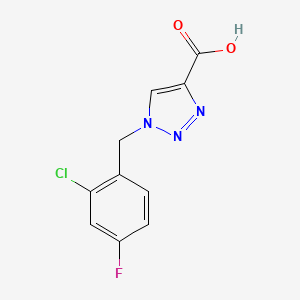
1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid
描述
1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C10H7ClFN3O2 and its molecular weight is 255.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2-Chloro-4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article focuses on the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 283.69 g/mol. The structure includes a triazole ring, which is known for its diverse biological activities.
Synthesis
The synthesis of triazole derivatives typically involves the reaction of azides with alkynes in a process known as the Huisgen cycloaddition. This method allows for the introduction of various substituents that can enhance biological activity.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. In particular, compounds containing the triazole moiety have been shown to inhibit the growth of various bacteria and fungi.
- Case Study : A study evaluated several triazole derivatives for their antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound demonstrated an MIC (Minimum Inhibitory Concentration) value comparable to standard antibiotics, indicating potent antibacterial properties .
Anti-inflammatory Effects
Triazole derivatives have also been investigated for their anti-inflammatory effects. The inhibition of cyclooxygenase (COX) enzymes is a common mechanism through which these compounds exert their effects.
- Research Findings : In vitro assays revealed that certain triazole compounds significantly inhibited COX-1 and COX-2 activities. For instance, IC50 values were reported at 19.45 μM for COX-1 and 23.8 μM for COX-2 inhibition . These findings suggest a potential role in treating inflammatory diseases.
Xanthine Oxidase Inhibition
Another area of research focuses on the inhibition of xanthine oxidase, an enzyme involved in uric acid production.
- Study Insights : In a study evaluating various triazole derivatives as xanthine oxidase inhibitors, one derivative exhibited submicromolar potency. Kinetic studies indicated that it acted as a mixed-type inhibitor . This suggests potential applications in treating conditions like gout.
The biological activities of this compound are likely mediated through several mechanisms:
- Enzyme Inhibition : By inhibiting key enzymes such as COX and xanthine oxidase, these compounds can modulate inflammatory responses and uric acid levels.
- Antimicrobial Action : The disruption of bacterial cell wall synthesis or interference with metabolic pathways may contribute to the observed antimicrobial effects.
Data Summary
属性
IUPAC Name |
1-[(2-chloro-4-fluorophenyl)methyl]triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFN3O2/c11-8-3-7(12)2-1-6(8)4-15-5-9(10(16)17)13-14-15/h1-3,5H,4H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPAMHUYLIYTRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)CN2C=C(N=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















